molecular formula C23H14Cl4N2O2S B2490842 3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 338418-90-9

3'-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2490842
CAS No.: 338418-90-9
M. Wt: 524.24
InChI Key: IKXLPATYXXTYSJ-UHFFFAOYSA-N
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Description

3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple chlorine atoms and the indole-thiazolidine framework makes it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with indole-2,3-dione in the presence of a base to form an intermediate. This intermediate is then reacted with a thiazolidine derivative under controlled conditions to yield the final spiro compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-methyl-2-propenamide: Shares the dichlorophenyl group but differs in the overall structure and functional groups.

    3,4-Dichlorobenzylsulfonyl chloride: Contains the dichlorophenyl moiety but has a sulfonyl chloride group instead of the spiro-indole-thiazolidine framework.

Uniqueness

The uniqueness of 3’-(3,4-dichlorophenyl)-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione lies in its spiro-connected bicyclic system and the combination of indole and thiazolidine rings

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14Cl4N2O2S/c24-16-7-5-13(9-18(16)26)11-28-20-4-2-1-3-15(20)23(22(28)31)29(21(30)12-32-23)14-6-8-17(25)19(27)10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXLPATYXXTYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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